Inotersen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

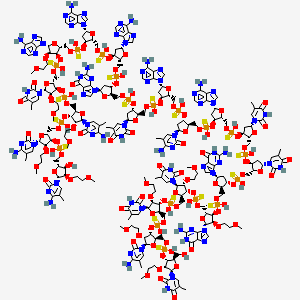

C230H318N69O121P19S19 |

|---|---|

Molecular Weight |

7183 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C230H318N69O121P19S19/c1-98-53-280(219(312)262-178(98)231)140-43-110(121(382-140)66-364-425(328,444)406-114-47-144(292-90-254-150-183(236)244-85-249-188(150)292)387-126(114)71-368-423(326,442)404-112-45-142(282-59-104(7)197(303)274-225(282)318)383-122(112)67-363-421(324,440)403-111-44-141(281-58-103(6)196(302)273-224(281)317)385-124(111)69-366-427(330,446)410-119-52-149(297-95-260-156-194(297)268-217(242)271-204(156)310)391-130(119)75-372-431(334,450)419-167-139(401-215(177(167)362-42-32-352-22)299-97-261-157-195(299)269-218(243)272-205(157)311)84-381-438(341,457)418-165-136(398-213(175(165)360-40-30-350-20)291-64-109(12)202(308)279-230(291)323)82-379-437(340,456)417-163-135(397-211(173(163)358-38-28-348-18)289-62-107(10)200(306)277-228(289)321)81-378-435(338,454)414-161-132(394-209(171(161)356-36-26-346-16)286-56-101(4)181(234)265-222(286)315)78-375-433(336,452)412-159-120(65-300)392-207(169(159)354-34-24-344-14)288-61-106(9)199(305)276-227(288)320)402-422(325,441)367-70-125-115(48-145(386-125)293-91-255-151-184(237)245-86-250-189(151)293)407-426(329,445)365-68-123-113(46-143(384-123)283-60-105(8)198(304)275-226(283)319)405-424(327,443)371-74-129-118(51-148(390-129)296-94-259-155-193(296)267-216(241)270-203(155)309)409-429(332,448)370-72-127-116(49-146(388-127)294-92-256-152-185(238)246-87-251-190(152)294)408-428(331,447)369-73-128-117(50-147(389-128)295-93-257-153-186(239)247-88-252-191(153)295)411-430(333,449)374-77-138-166(176(361-41-31-351-21)214(400-138)298-96-258-154-187(240)248-89-253-192(154)298)420-439(342,458)380-83-137-164(174(359-39-29-349-19)212(399-137)290-63-108(11)201(307)278-229(290)322)416-436(339,455)377-80-134-162(172(357-37-27-347-17)210(396-134)287-57-102(5)182(235)266-223(287)316)415-434(337,453)376-79-133-160(170(355-35-25-345-15)208(395-133)285-55-100(3)180(233)264-221(285)314)413-432(335,451)373-76-131-158(301)168(353-33-23-343-13)206(393-131)284-54-99(2)179(232)263-220(284)313/h53-64,85-97,110-149,158-177,206-215,300-301H,23-52,65-84H2,1-22H3,(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H,329,445)(H,330,446)(H,331,447)(H,332,448)(H,333,449)(H,334,450)(H,335,451)(H,336,452)(H,337,453)(H,338,454)(H,339,455)(H,340,456)(H,341,457)(H,342,458)(H2,231,262,312)(H2,232,263,313)(H2,233,264,314)(H2,234,265,315)(H2,235,266,316)(H2,236,244,249)(H2,237,245,250)(H2,238,246,251)(H2,239,247,252)(H2,240,248,253)(H,273,302,317)(H,274,303,318)(H,275,304,319)(H,276,305,320)(H,277,306,321)(H,278,307,322)(H,279,308,323)(H3,241,267,270,309)(H3,242,268,271,310)(H3,243,269,272,311)/t110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,206+,207+,208+,209+,210+,211+,212+,213+,214+,215+,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?/m0/s1 |

InChI Key |

KLEGMTRDCCDFJK-XDQSQZFTSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5OCCOC)N6C=NC7=C6N=C(NC7=O)N)COP(=S)(O)O[C@@H]8[C@H](O[C@H]([C@@H]8OCCOC)N9C=C(C(=O)NC9=O)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5C(OC(C5OCCOC)N6C=NC7=C6N=C(NC7=O)N)COP(=S)(O)OC8C(OC(C8OCCOC)N9C=C(C(=O)NC9=O)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)O |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the TTR mRNA Degradation Pathway of Inotersen

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanism of Inotersen, an antisense oligonucleotide (ASO) therapeutic designed to treat hereditary transthyretin-mediated amyloidosis (hATTR). We will dissect its targeted action on transthyretin (TTR) messenger RNA (mRNA), leading to its degradation and a subsequent reduction in the production of both wild-type and mutant TTR protein. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's mode of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Core Mechanism: RNase H1-Mediated Degradation of TTR mRNA

This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[1][2][3] Its design is a "gapmer" structure, featuring a central block of ten 2'-deoxyribonucleotides, which is flanked by five 2'-MOE modified ribonucleotides on both the 5' and 3' ends.[2][3] This chemical modification enhances the drug's stability, binding affinity, and resistance to nuclease degradation.[2]

The primary mechanism of action of this compound involves the specific binding to the 3'-untranslated region (3'-UTR) of the TTR mRNA.[1][2] This binding occurs through Watson-Crick hybridization, where the nucleotide sequence of this compound is complementary to its target sequence on the TTR mRNA.[4][5][6] This targeted approach is highly specific, and this compound does not hybridize to any other known human gene.[1]

Upon binding, the this compound-TTR mRNA duplex forms a substrate for Ribonuclease H1 (RNase H1), a ubiquitous cellular enzyme that recognizes and cleaves the RNA strand of a DNA-RNA hybrid.[2][4][7] The "gap" of deoxynucleotides in the this compound structure is crucial for this step, as RNase H1 requires a DNA-like region to be catalytically active.[2][3] The cleavage of the TTR mRNA by RNase H1 leads to its rapid degradation, thereby preventing it from being translated into the TTR protein by the ribosomal machinery.[4][5][7] This reduction in TTR mRNA levels results in a significant decrease in the synthesis of both the mutated and wild-type TTR protein, which is the underlying therapeutic goal in treating hATTR.[1][4]

Figure 1: this compound Mechanism of Action on TTR mRNA.

Quantitative Data on TTR Reduction

Clinical and preclinical studies have consistently demonstrated the potent ability of this compound to reduce TTR levels.

| Study Type | Model/Subject | Dose | TTR mRNA Reduction | Serum TTR Protein Reduction | Reference |

| Preclinical | Human TTR Ile84Ser Transgenic Mice | 25 mg/kg | Up to 80% | Up to 80% | [1] |

| Preclinical | Cynomolgus Monkeys | 25 mg/kg (multiple doses) | ~90% (hepatic) | ~80% | [3][6] |

| Phase 1 Clinical Trial | Healthy Volunteers | 300 mg weekly for 4 weeks | Not directly measured | Mean nadir of 75% | [1] |

| Phase 1 Clinical Trial | Healthy Volunteers | 300 mg and 400 mg dose levels after 4 weeks | Not directly measured | Mean reductions of 77% and 79% respectively | [6] |

| Phase 3 Clinical Trial (NEURO-TTR) | hATTR Patients | 300 mg weekly | Not directly measured | Mean nadir of 74% (median 79%) | [1][8] |

| Phase 3 Clinical Trial (NEURO-TTR) | hATTR Patients | 284 mg weekly (Week 13 to 65) | Not directly measured | Mean decrease of 68% to 74% (median 75% to 79%) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the mechanism and efficacy of this compound.

In Vitro Screening of Antisense Oligonucleotides

This protocol outlines a general workflow for the initial screening of ASOs to identify potent candidates for TTR mRNA reduction.

Figure 2: Experimental workflow for in vitro ASO screening.

1. Cell Culture and ASO Delivery:

-

Human hepatoma cells (e.g., HepG2) or primary hepatocytes are cultured in appropriate media.[1][9]

-

Cells are seeded in multi-well plates and allowed to adhere.

-

ASOs are delivered to the cells. This can be achieved through gymnotic delivery (uptake without transfection reagents) or by using a transfection reagent to facilitate entry into the cells.[10]

-

A dose-response curve is typically performed by treating cells with a range of ASO concentrations.[11][12]

-

Control oligonucleotides, such as a scrambled sequence or a mismatch control, are included to assess specificity.[11][12]

2. Quantification of TTR mRNA (RT-qPCR):

-

Following ASO treatment, total RNA is isolated from the cells using a standard method like TRIzol reagent or a commercial kit.[13]

-

The concentration and purity of the RNA are determined.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.[14]

-

Quantitative PCR (qPCR) is then carried out using primers specific for the TTR gene and a reference housekeeping gene (e.g., GAPDH) for normalization.[10][15]

-

The relative expression of TTR mRNA is calculated to determine the percentage of knockdown for each ASO.

3. Quantification of TTR Protein (ELISA):

-

Cell culture supernatant or cell lysates are collected after ASO treatment.

-

An Enzyme-Linked Immunosorbent Assay (ELISA) specific for human TTR is used to quantify the protein levels.[16][17][18]

-

Briefly, microplate wells are coated with a capture antibody specific for TTR.

-

Samples and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added, and the resulting colorimetric change is measured, which is proportional to the amount of TTR present.

-

A standard curve is used to determine the concentration of TTR in the samples.

In Vivo Efficacy Studies in Transgenic Mice

This protocol describes the evaluation of this compound's efficacy in a relevant animal model.

1. Animal Model:

-

Transgenic mice expressing the human TTR gene, often with a specific mutation like Ile84Ser, are used.[1]

2. Dosing and Sample Collection:

-

This compound is administered to the mice, typically via subcutaneous injection, at various dose levels and frequencies.[1]

-

A control group receives a saline or a control oligonucleotide.

-

Blood samples are collected at specified time points to measure serum TTR protein levels.

-

At the end of the study, tissues, particularly the liver, are harvested for mRNA analysis.

3. Analysis:

-

Serum TTR Protein: Serum is isolated from blood samples, and TTR protein levels are quantified using a human TTR-specific ELISA, as described above.

-

Hepatic TTR mRNA: Total RNA is extracted from liver tissue, and TTR mRNA levels are quantified by RT-qPCR, as described above.

Signaling Pathway and Logical Relationships

The therapeutic effect of this compound is a direct consequence of the targeted reduction in TTR protein production, which in turn mitigates the downstream pathology of hATTR.

Figure 3: Logical flow from this compound administration to disease modification.

References

- 1. This compound: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of this compound sodium? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Early data on long‐term efficacy and safety of this compound in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Population Pharmacokinetic–Pharmacodynamic Modeling of this compound, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ncardia.com [ncardia.com]

- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 13. mcgill.ca [mcgill.ca]

- 14. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.com]

- 15. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cloud-clone.com [cloud-clone.com]

- 17. usbio.net [usbio.net]

- 18. elkbiotech.com [elkbiotech.com]

Inotersen: A Deep Dive into its Molecular Framework and Therapeutic Action

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular structure, chemical properties, and mechanism of action of Inotersen, an antisense oligonucleotide therapeutic. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and the study of hereditary transthyretin-mediated amyloidosis (hATTR).

Molecular Structure and Chemical Properties

This compound is a second-generation 2'-O-(2-methoxyethyl) (2'-MOE) modified antisense oligonucleotide (ASO).[1] This chemical modification enhances its binding affinity to the target RNA, increases resistance to nuclease degradation, and improves its pharmacokinetic and pharmacodynamic properties.[2]

The drug is designed as a "gapmer," featuring a central block of ten deoxynucleotides that can recruit and activate RNase H1. This core is flanked by five 2'-MOE-modified ribonucleotides on both the 5' and 3' ends.[3] The full sequence of this compound is 5'-TCTTG GTTACATGAA ATCCC-3', where 'C' represents 5-methylcytidine, and the flanking regions (bases 1-5 and 16-20) are 2'-MOE modified.

| Property | Value | Reference |

| Molecular Formula | C230H299N69Na19O121P19S19 | [2][4] |

| Molecular Weight | 7600.73 Da | [2][4] |

| Sequence | 5'-TCTTG GTTACATGAA ATCCC-3' (C = 5-methylcytidine) | |

| Modifications | 2'-O-methoxyethyl (2'-MOE) on bases 1-5 and 16-20 | [1][3] |

| Structure | Gapmer Antisense Oligonucleotide | [3] |

Mechanism of Action: Silencing the Transthyretin Gene

This compound's therapeutic effect is achieved by specifically targeting the messenger RNA (mRNA) of the transthyretin (TTR) protein.[5] TTR is a transport protein primarily synthesized in the liver.[6] In hereditary transthyretin-mediated amyloidosis (hATTR), mutations in the TTR gene lead to the production of unstable TTR proteins that misfold and aggregate as amyloid fibrils in various tissues, leading to progressive organ dysfunction.[7]

This compound is designed to be complementary to a sequence in the 3' untranslated region of the human TTR mRNA.[1][8] This region is conserved across both wild-type and mutated forms of the TTR gene.[4] Upon subcutaneous administration, this compound distributes to the liver, where it binds to the TTR mRNA through Watson-Crick base pairing.[2][8]

This binding event creates an RNA-DNA heteroduplex, which is a substrate for RNase H1, a ubiquitously expressed enzyme.[3][5] RNase H1 then cleaves the mRNA strand of the duplex, leading to its degradation.[3][5] By destroying the TTR mRNA, this compound effectively halts the translation of both mutant and wild-type TTR protein.[3][9] This reduction in TTR protein levels leads to a decrease in the formation of amyloid deposits, thereby slowing or halting the progression of the disease.[9][10]

Pharmacokinetics and Pharmacodynamics

This compound is administered as a subcutaneous injection.[4] It is highly bound to plasma proteins (>94%) and has an apparent volume of distribution at a steady state of 293 L in patients with hATTR.[9] The drug is metabolized by nucleases into shorter nucleotides, and less than 1% is excreted unchanged in the urine within 24 hours.[9] this compound has a long terminal elimination half-life of approximately 32.3 days.[9]

Pharmacodynamic studies have demonstrated a dose-dependent reduction in plasma TTR levels.[11] In clinical trials, treatment with this compound led to a mean serum TTR reduction of over 70% from baseline.[12]

| Pharmacokinetic Parameter | Value (in hATTR patients) | Reference |

| Time to Peak Plasma Concentration | 2-4 hours | [4] |

| Apparent Volume of Distribution (steady-state) | 293 L | [9] |

| Plasma Protein Binding | >94% | [9] |

| Terminal Elimination Half-life | 32.3 days | [9] |

| Total Body Clearance | 3.18 L/h | [9] |

Clinical Efficacy and Safety Profile

The efficacy and safety of this compound were primarily evaluated in the NEURO-TTR study, a Phase 3, randomized, double-blind, placebo-controlled trial.[13]

NEURO-TTR Clinical Trial Protocol

The NEURO-TTR study was an international, multicenter trial that enrolled 172 adult patients with stage 1 or stage 2 hATTR with polyneuropathy.[13]

Inclusion Criteria:

-

Age 18-82 years.[4]

-

Diagnosis of stage 1 or 2 hATTR with polyneuropathy.[4]

-

Neuropathy Impairment Score (NIS) of 10 to 130.[4]

-

Documented TTR mutation and biopsy-proven amyloid deposits.[4]

Exclusion Criteria:

-

Previous liver transplant or anticipated transplant within one year.[4]

-

Significant renal or cardiac dysfunction (NYHA class ≥3).[9]

-

Other causes of neuropathy.[9]

Study Design: Patients were randomized in a 2:1 ratio to receive either 300 mg of this compound or a placebo via subcutaneous injection.[13] The treatment regimen consisted of three injections in the first week to achieve steady-state drug levels, followed by once-weekly injections for 64 weeks, for a total treatment duration of 65 weeks.[4]

Primary Endpoints: The two primary endpoints were the change from baseline in:

-

The modified Neuropathy Impairment Score +7 (mNIS+7), a composite measure of neurologic impairment.[13]

-

The Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score, a patient-reported outcome.[13]

References

- 1. Table 4, Inclusion Criteria for the Systematic Review - Clinical Review Report: this compound (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Eplontersen met co-primary and secondary endpoints in interim analysis of the NEURO-TTRansform Phase III trial for hereditary transthyretin-mediated amyloid polyneuropathy (ATTRv-PN) [astrazeneca-us.com]

- 3. medrxiv.org [medrxiv.org]

- 4. The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The integration of genetically-regulated transcriptomics and electronic health records highlights a pattern of medical outcomes related to increased hepatic Transthyretin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Eplontersen met co-primary and secondary endpoints in interim analysis of the NEURO-TTRansform Phase III trial for hereditary transthyretin-mediated amyloid polyneuropathy (ATTRv-PN) [astrazeneca.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Long-term efficacy and safety of this compound for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Inotersen: A Technical Guide to Antisense Oligonucleotide Design and Synthesis for the Treatment of Hereditary Transthyretin-Mediated Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inotersen (marketed as Tegsedi®) is a second-generation antisense oligonucleotide (ASO) therapeutic designed to treat polyneuropathy in adult patients with hereditary transthyretin-mediated amyloidosis (hATTR).[1] This rare, progressive, and fatal disease is characterized by the deposition of misfolded transthyretin (TTR) protein in various tissues, leading to significant morbidity and mortality.[2] this compound represents a significant advancement in the treatment of hATTR by targeting the root cause of the disease—the production of the TTR protein. This technical guide provides an in-depth overview of the design, synthesis, mechanism of action, and evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and its Therapeutic Target

Hereditary transthyretin-mediated amyloidosis is an autosomal dominant disorder caused by mutations in the TTR gene.[3] These mutations destabilize the TTR protein, which is primarily synthesized in the liver, causing it to misfold and aggregate into amyloid fibrils that accumulate in various organs and tissues, including the peripheral nerves, heart, and gastrointestinal tract.[2][3] this compound is designed to inhibit the hepatic production of both mutant and wild-type TTR protein, thereby reducing the formation of amyloid deposits and slowing the progression of the disease.[2][4]

Antisense Oligonucleotide Design of this compound

The design of this compound incorporates several key chemical modifications to enhance its therapeutic properties, including potency, stability, and binding affinity, while minimizing off-target effects and toxicity.[5]

Nucleotide Sequence and Gapmer Structure

This compound is a 20-nucleotide antisense oligonucleotide with the following sequence:

5'-TCTTG GTTACATGAA ATCCC-3' [1]

Where 'C' represents 5-methylcytidine.

This compound is designed as a "gapmer" ASO. This structure consists of a central block of deoxynucleotides (the "gap") flanked by blocks of modified nucleotides (the "wings"). This design is crucial for its mechanism of action. The deoxy gap is necessary to recruit and activate RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.[2][3]

Chemical Modifications

This compound incorporates two key chemical modifications:

-

2'-O-(2-methoxyethyl) (2'-MOE) Modification: The five nucleotides at both the 5' and 3' ends of the oligonucleotide are modified with 2'-MOE groups.[4] This modification increases the binding affinity of the ASO to its target mRNA, enhances nuclease resistance, and improves its pharmacokinetic and toxicological profile.[5]

-

Phosphorothioate (PS) Backbone: All the internucleotide linkages in this compound are phosphorothioate linkages, where a non-bridging oxygen atom is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, thereby increasing the in vivo stability and half-life of the oligonucleotide.[6]

-

5-Methylcytidine: All cytosine bases in the sequence are 5-methylcytidines. This modification also contributes to increased binding affinity and reduced immunogenicity.[4]

dot

Synthesis and Purification of this compound

The synthesis of this compound is achieved through automated solid-phase phosphoramidite chemistry, a well-established method for the production of oligonucleotides.

Solid-Phase Synthesis

The oligonucleotide is synthesized in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[7] The synthesis cycle for each nucleotide addition consists of four main steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.

-

Coupling: Addition of the next phosphoramidite monomer to the free 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphorothioate triester using a sulfurizing agent.

This cycle is repeated until the full-length oligonucleotide is assembled.

Cleavage, Deprotection, and Purification

Following synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. The crude product is then purified to remove truncated sequences and other impurities. The primary methods for purifying phosphorothioate oligonucleotides like this compound are:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the full-length product from shorter failure sequences based on the hydrophobicity conferred by the 5'-DMT group (if left on during synthesis) and the overall size of the oligonucleotide.[1]

-

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their net negative charge, which is proportional to their length.[8]

Mechanism of Action

This compound functions by targeting the messenger RNA (mRNA) that codes for the TTR protein.[3]

dot

Upon subcutaneous administration, this compound distributes to the liver, where it enters hepatocytes.[9] Inside the cell, this compound binds with high specificity to a complementary sequence in the 3' untranslated region of the TTR mRNA.[10] This binding creates a DNA-RNA hybrid duplex, which is a substrate for the endogenous enzyme Ribonuclease H (RNase H). RNase H then cleaves the mRNA strand of the duplex, leading to its degradation.[3] The destruction of the TTR mRNA prevents its translation into protein by the ribosomes, resulting in a significant reduction in the levels of both mutant and wild-type TTR protein.[2]

Experimental Protocols for Efficacy and Safety Evaluation

The development of this compound involved extensive preclinical and clinical evaluation to determine its efficacy and safety profile.

In Vitro Efficacy Assessment

-

Cell Culture Models: Human hepatocyte cell lines (e.g., HepG2) are commonly used to assess the in vitro activity of ASOs targeting liver-expressed genes.

-

ASO Transfection: ASOs are introduced into the cells using a transfection reagent.

-

Quantification of TTR mRNA: Total RNA is extracted from the cells, and the levels of TTR mRNA are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). A significant reduction in TTR mRNA levels in ASO-treated cells compared to control cells indicates effective target engagement.

-

Quantification of TTR Protein: The amount of secreted TTR protein in the cell culture medium is measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting to confirm that the reduction in mRNA translates to a decrease in protein levels.

In Vivo Efficacy Assessment in Animal Models

-

Animal Models: Transgenic mouse models expressing the human TTR gene are utilized to evaluate the in vivo efficacy of this compound.[10]

-

ASO Administration: this compound is administered to the animals, typically via subcutaneous injection.

-

Tissue and Plasma Collection: At various time points, liver tissue and plasma samples are collected.

-

TTR mRNA Quantification in Liver: RT-qPCR is performed on RNA extracted from the liver tissue to measure the reduction in TTR mRNA levels.

-

TTR Protein Quantification in Plasma: ELISA or Western blotting is used to quantify the concentration of human TTR protein in the plasma.

Clinical Trial Evaluation

The efficacy and safety of this compound in patients with hATTR polyneuropathy were primarily evaluated in the Phase 3 NEURO-TTR study.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Primary Efficacy Endpoints:

-

Modified Neuropathy Impairment Score +7 (mNIS+7): A composite score that assesses muscle weakness, sensory loss, nerve conduction, and autonomic function. Higher scores indicate greater impairment.[11]

-

Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) Questionnaire: A patient-reported outcome measure that assesses the impact of neuropathy on quality of life. Higher scores indicate a worse quality of life.[9]

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound

| Parameter | Animal Model | Dose | Reduction from Baseline | Reference |

| TTR mRNA in Liver | Transgenic Mice | Varies | Up to 90% | [12] |

| Serum TTR Protein | Transgenic Mice | Varies | Significant Reduction | [10] |

Table 2: Clinical Efficacy of this compound (NEURO-TTR Study at 15 months)

| Endpoint | This compound Group (n=112) | Placebo Group (n=60) | Treatment Difference | p-value | Reference |

| mNIS+7 | |||||

| Mean Change from Baseline | +1.0 | +13.9 | -12.9 | <0.0001 | |

| Norfolk QoL-DN | |||||

| Mean Change from Baseline | +1.2 | +14.8 | -13.6 | 0.0006 | |

| Serum TTR Protein | |||||

| Median Reduction from Baseline | 79% | 13% | - | - | [13] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Route of Administration | Subcutaneous | [1] |

| Recommended Dose | 284 mg once weekly | [1] |

| Time to Steady State | Approximately 3 months | [14] |

| Plasma Protein Binding | >94% | [14] |

| Terminal Elimination Half-Life | 2 to 4 weeks | [14] |

Safety and Tolerability

The most significant safety concerns associated with this compound are thrombocytopenia (low platelet count) and glomerulonephritis (kidney inflammation).[14] Regular monitoring of platelet counts and renal function is mandatory for patients receiving this compound to mitigate these risks.[8] Other reported adverse events include injection site reactions, nausea, headache, and fever.[15]

Conclusion

This compound is a rationally designed antisense oligonucleotide that effectively reduces the production of the pathogenic TTR protein in patients with hATTR. Its chemical modifications confer enhanced stability and binding affinity, leading to a potent and sustained therapeutic effect. The successful development of this compound, from its specific design and synthesis to its rigorous preclinical and clinical evaluation, highlights the potential of ASO technology to treat genetic disorders by targeting gene expression at the mRNA level. This technical guide provides a comprehensive overview of the core scientific principles and methodologies underlying this important therapeutic agent.

Experimental Workflow Visualization

dot

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics [advancingrna.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atdbio.com [atdbio.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. Norfolk Quality of Life-Diabetic Neuropathy (QOL-DN ) | hATTR Evaluation Tools [hattrevaluationtools.eu]

- 10. cyagen.com [cyagen.com]

- 11. Validity of Outcome Measures - Clinical Review Report: this compound (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Executive Summary - Clinical Review Report: this compound (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Inotersen's Binding Affinity and Specificity for Transthyretin mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inotersen, marketed under the brand name Tegsedi®, is an antisense oligonucleotide (ASO) therapeutic designed to treat hereditary transthyretin-mediated amyloidosis (hATTR). This debilitating disease is characterized by the accumulation of misfolded transthyretin (TTR) protein, leading to progressive peripheral nerve damage and other systemic complications. This compound's therapeutic action is predicated on its ability to specifically bind to the messenger RNA (mRNA) of the transthyretin gene, thereby inhibiting the synthesis of both wild-type and mutated TTR protein. This guide provides an in-depth technical overview of the binding affinity and specificity of this compound for its target, transthyretin mRNA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and workflows.

Core Mechanism of Action

This compound is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide. Its sequence is 5'-TCTTG GTTACATGAA ATCCC-3', where the cytosine residues are 5-methylcytidines. This specific sequence is complementary to a non-coding region in the 3' untranslated region (3'-UTR) of the human TTR mRNA.[1][2] This targeting of the 3'-UTR ensures that this compound is effective against both wild-type and all known mutant forms of TTR, as this region is not known to harbor disease-causing mutations.[3]

Upon binding to the TTR mRNA, this compound forms a DNA-RNA heteroduplex. This structure is a substrate for the endogenous enzyme Ribonuclease H1 (RNase H1), which selectively cleaves the RNA strand of the duplex.[2][3] This enzymatic degradation of the TTR mRNA prevents it from being translated into TTR protein by the cellular machinery, leading to a significant reduction in circulating TTR protein levels.[4][5]

Quantitative Analysis of this compound's Potency

While specific binding affinity data such as the dissociation constant (Kd) for the this compound-TTR mRNA interaction are not publicly available, the functional potency of this compound and its ligand-conjugated derivative, Eplontersen (formerly AKCEA-TTR-LRx or IONIS-TTR-LRx), which shares the same antisense sequence, has been quantified through in vitro and in vivo studies. These values provide a strong indication of the molecule's efficacy in reducing TTR mRNA and protein levels.

| Parameter | This compound | Eplontersen (LICA-conjugated this compound) | Cell/Animal Model | Reference |

| In Vitro EC50 for TTR mRNA reduction | 3.01 µM | 0.059 µM | HepatoPac human hepatocyte cell culture | [6] |

| In Vivo ED50 for liver hTTR mRNA knockdown | 13.9 mg/kg/week | 0.5 mg/kg/week | Transgenic mice expressing a mutated human TTR sequence | [6] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 indicates a more potent drug. ED50 (Half-maximal effective dose) is the dose of a drug that produces half of the maximal effect in a living organism.

Experimental Protocols

The following sections describe the general methodologies employed to characterize the binding affinity, specificity, and efficacy of antisense oligonucleotides like this compound.

In Vitro Potency Assessment (TTR mRNA Reduction)

This assay is designed to determine the concentration-dependent effect of this compound on TTR mRNA levels in a relevant cell line.

1. Cell Culture and Treatment:

-

Human hepatoma cells (e.g., HepG2) or primary human hepatocytes are cultured under standard conditions.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

This compound is introduced into the culture medium at a range of concentrations (e.g., 0.1 nM to 10 µM). A negative control (scrambled oligonucleotide) and a positive control (an ASO with known high potency) are typically included.

-

The cells are incubated with the oligonucleotides for a specified period (e.g., 24-72 hours) to allow for cellular uptake and target engagement.

2. RNA Extraction and Quantification:

-

After the incubation period, total RNA is extracted from the cells using a commercial RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using spectrophotometry.

-

The levels of TTR mRNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Specific primers and a fluorescently labeled probe for TTR mRNA are used.

-

A housekeeping gene (e.g., GAPDH, ACTB) is also quantified to normalize the TTR mRNA levels.

-

3. Data Analysis:

-

The relative TTR mRNA levels are calculated for each this compound concentration compared to the untreated control.

-

The data is plotted as a dose-response curve, and the EC50 value is determined using non-linear regression analysis.

In Vivo Efficacy Assessment (TTR Protein Reduction)

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a relevant animal model.

1. Animal Model:

-

Transgenic mice expressing the human TTR gene (either wild-type or a disease-associated mutant) are commonly used.

-

Animals are housed under controlled conditions with ad libitum access to food and water.

2. Dosing and Sample Collection:

-

This compound is administered to the animals via subcutaneous injection at various dose levels and frequencies (e.g., once or twice weekly).

-

A control group receives a saline or scrambled oligonucleotide injection.

-

Blood samples are collected at predetermined time points to measure plasma TTR protein levels.

-

At the end of the study, tissues (primarily the liver) are harvested to measure TTR mRNA levels.

3. TTR Protein and mRNA Quantification:

-

Plasma TTR protein levels are measured using an enzyme-linked immunosorbent assay (ELISA) specific for human TTR.

-

Liver TTR mRNA levels are quantified by qRT-PCR as described in the in vitro protocol.

4. Data Analysis:

-

The percentage reduction in plasma TTR protein and liver TTR mRNA is calculated for each dose group relative to the control group.

-

Dose-response curves are generated, and the ED50 value is calculated.

RNase H-Mediated Cleavage Assay

This biochemical assay confirms that the reduction in TTR mRNA is due to the intended RNase H mechanism.

1. Substrate Preparation:

-

A synthetic RNA oligonucleotide corresponding to the target region of the TTR mRNA is synthesized. This RNA is typically labeled with a fluorescent dye at one end.

-

The complementary antisense oligonucleotide (this compound) is also synthesized.

2. Annealing:

-

The fluorescently labeled RNA and the antisense oligonucleotide are mixed in an annealing buffer.

-

The mixture is heated to denature any secondary structures and then slowly cooled to allow for the formation of the RNA/DNA duplex.

3. RNase H Digestion:

-

Recombinant human RNase H1 enzyme is added to the annealed duplex.

-

The reaction is incubated at 37°C for a specific time course.

4. Analysis of Cleavage Products:

-

The reaction is stopped, and the RNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

The fluorescently labeled cleavage products are visualized using a gel imaging system.

-

The intensity of the full-length RNA and the cleavage products is quantified to determine the rate and extent of cleavage.

Off-Target Effects Analysis (Transcriptome-wide Specificity)

To ensure the specificity of this compound, its impact on the entire transcriptome is assessed.

1. Experimental Design:

-

A relevant cell line (e.g., primary human hepatocytes) is treated with a therapeutically relevant concentration of this compound.

-

Control groups include untreated cells and cells treated with a scrambled control oligonucleotide.

2. RNA Sequencing (RNA-Seq):

-

Total RNA is extracted from the treated and control cells.

-

The RNA is converted to a cDNA library and sequenced using a next-generation sequencing platform.

3. Bioinformatic Analysis:

-

The sequencing reads are aligned to the human genome to identify and quantify all expressed transcripts.

-

Differential gene expression analysis is performed to identify any genes that are significantly up- or downregulated in the this compound-treated group compared to the control groups.

-

Potential off-target binding sites are predicted bioinformatically by searching the transcriptome for sequences with partial complementarity to this compound.

-

The differentially expressed genes are cross-referenced with the list of potential off-target binding sites to identify any hybridization-dependent off-target effects.

Visualizing the Molecular Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound's mechanism of action and the experimental workflows for its characterization.

Caption: this compound's mechanism of action leading to the degradation of TTR mRNA.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. This compound: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppressing transthyretin production in mice, monkeys and humans using 2nd-Generation antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tegsedi (this compound) for the Treatment of hATTR, USA [clinicaltrialsarena.com]

- 6. Ligand conjugated antisense oligonucleotide for the treatment of transthyretin amyloidosis: preclinical and phase 1 data - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preclinical Evaluation of Inotersen in Animal Models of Hereditary Transthyretin Amyloidosis

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides an in-depth overview of the preclinical animal models and experimental methodologies used to evaluate the efficacy of Inotersen for the treatment of hereditary transthyretin amyloidosis (hATTR).

Introduction to Hereditary Transthyretin Amyloidosis and this compound

Hereditary transthyretin amyloidosis (hATTR) is a rare, progressive, and life-threatening disease caused by mutations in the transthyretin (TTR) gene. These mutations destabilize the TTR protein, leading to its misfolding and aggregation into amyloid fibrils that deposit in various organs and tissues, primarily the nerves, heart, and gastrointestinal tract. This deposition results in progressive organ dysfunction and significant morbidity and mortality.

This compound (formerly ISIS-TTRRx) is an antisense oligonucleotide (ASO) designed to treat hATTR. It is a 2'-O-methoxyethyl (2'-MOE) modified ASO that specifically binds to the messenger RNA (mRNA) of the TTR gene. This binding event triggers the degradation of the TTR mRNA by RNase H1, thereby inhibiting the synthesis of both mutant and wild-type TTR protein. The reduction in circulating TTR protein levels is intended to prevent the formation and deposition of amyloid fibrils, thus halting or slowing disease progression.

Preclinical Animal Models for hATTR

The development and evaluation of this compound have relied on various preclinical animal models that recapitulate key aspects of hATTR pathology. These models are essential for assessing the pharmacokinetics, pharmacodynamics, and toxicology of the therapeutic agent.

Transgenic Mouse Models

The most commonly utilized models are transgenic mice expressing human TTR variants. These models allow for the in vivo assessment of TTR protein reduction and its downstream effects.

-

TTR-V30M Transgenic Mice: This is a widely used mouse model that expresses the most common hATTR-causing mutation, Val30Met (V30M). These mice develop age-dependent deposition of human TTR amyloid fibrils in various tissues, including the gastrointestinal tract and peripheral nerves, mimicking the human disease pathology.

-

HuTTRt/hTTR Mice: These mice express a chimeric human/mouse TTR gene and are also used to study TTR deposition.

Non-Human Primate Models

Cynomolgus monkeys are often used in preclinical toxicology studies due to their physiological similarity to humans. While they do not have hATTR, they are used to evaluate the safety and tolerability of ASOs like this compound and to monitor for any off-target effects.

This compound: Mechanism of Action

This compound's mechanism of action is based on the principles of antisense technology. The ASO is designed to be complementary to a specific sequence within the 3' untranslated region of the human TTR mRNA.

The process is as follows:

-

Distribution: After administration, this compound distributes to various tissues, with the highest concentrations found in the liver, the primary site of TTR synthesis.

-

Target Binding: Within hepatocytes, this compound binds to its target TTR mRNA sequence.

-

RNase H1 Recruitment: The ASO-mRNA duplex recruits the enzyme RNase H1.

-

mRNA Degradation: RNase H1 cleaves the TTR mRNA, leading to its degradation.

-

Reduced Protein Synthesis: The degradation of TTR mRNA prevents it from being translated into TTR protein, resulting in a significant reduction of circulating TTR levels.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in reducing TTR protein synthesis.

Preclinical Efficacy Data

Preclinical studies in transgenic mouse models have demonstrated the dose-dependent efficacy of this compound in reducing TTR levels and mitigating amyloid deposition.

Table 1: TTR Protein Reduction in Preclinical Models

| Animal Model | Treatment Duration | Dose | Route of Administration | TTR Reduction (%) | Reference |

| TTR-V30M Mice | 4 weeks | 50 mg/kg/week | Subcutaneous | ~75% | |

| TTR-V30M Mice | 12 weeks | 20 mg/kg/week | Subcutaneous | ~80% | |

| Cynomolgus Monkeys | 6 weeks | 30 mg/kg/week | Subcutaneous | >90% |

Table 2: Effect of this compound on Amyloid Deposition

| Animal Model | Treatment Duration | Dose | Effect on Amyloid Deposits | Reference |

| TTR-V30M Mice | 9 months | 50 mg/kg/week | Significant reduction in amyloid deposition in the gastrointestinal tract | |

| TTR-V30M Mice | 9 months | 50 mg/kg/week | Prevention of new amyloid formation |

Experimental Protocols

The following are generalized protocols based on common methodologies used in preclinical studies of this compound.

Animal Husbandry and Drug Administration

-

Animals: TTR-V30M transgenic mice (8-12 weeks of age at the start of the study).

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Formulation: this compound is dissolved in sterile phosphate-buffered saline (PBS).

-

Administration: Administered via subcutaneous injection once weekly at the specified dose. The injection site is varied to avoid irritation.

Sample Collection and TTR Quantification

-

Blood Collection: Blood samples are collected via retro-orbital or tail-vein sampling at baseline and at specified time points throughout the study.

-

Serum Separation: Whole blood is allowed to clot, and serum is separated by centrifugation.

-

TTR Quantification: Serum TTR levels are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) specific for human TTR.

Tissue Collection and Histopathology

-

Euthanasia and Tissue Harvest: At the end of the study, mice are euthanized, and tissues (liver, spleen, gastrointestinal tract, heart, nerves) are harvested.

-

Tissue Processing: Tissues are either flash-frozen in liquid nitrogen for biochemical analysis or fixed in 10% neutral buffered formalin for histopathology.

-

Amyloid Staining: Formalin-fixed, paraffin-embedded tissue sections are stained with Congo red to visualize amyloid deposits. Under polarized light, amyloid deposits exhibit characteristic apple-green birefringence.

-

Immunohistochemistry: Immunohistochemical staining with antibodies against human TTR is used to confirm the presence of TTR in the amyloid deposits.

Experimental Workflow Diagram

Caption: Typical experimental workflow for preclinical evaluation of this compound.

Conclusion

Preclinical studies in transgenic animal models, particularly the TTR-V30M mouse, have been instrumental in demonstrating the mechanism of action and efficacy of this compound. These studies have shown that this compound potently and selectively reduces the production of TTR protein, leading to a decrease in amyloid deposition. The data from these preclinical models provided a strong rationale for the clinical development of this compound as a therapeutic agent for hATTR. The methodologies outlined in this guide represent the standard practices for the preclinical evaluation of antisense oligonucleotides in the context of this disease.

A Technical Guide to the Role of RNase H1 in Inotersen-Mediated mRNA Cleavage for the Treatment of Hereditary Transthyretin Amyloidosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism underpinning Inotersen, an antisense oligonucleotide (ASO) therapeutic. The focus is on the pivotal role of the endogenous enzyme Ribonuclease H1 (RNase H1) in the targeted degradation of transthyretin (TTR) messenger RNA (mRNA). This document outlines the mechanism of action, presents key quantitative data from clinical trials, details relevant experimental protocols, and provides visual diagrams to illustrate the core concepts.

Introduction to this compound and Hereditary Transthyretin Amyloidosis (hATTR)

Hereditary transthyretin amyloidosis (hATTR) is a progressive and fatal autosomal dominant disorder caused by mutations in the TTR gene.[1][2][3] These mutations destabilize the TTR protein, leading to its misfolding and aggregation into amyloid fibrils that deposit in various tissues, including the peripheral nerves, heart, and gastrointestinal tract.[1][2][4][5][6] this compound (marketed as Tegsedi®) is an RNA-targeted therapeutic designed to combat this disease by reducing the production of the TTR protein.[7] It is specifically indicated for the treatment of polyneuropathy associated with hATTR in adults.[3][4][5][7][8]

The therapeutic strategy of this compound is not to stabilize the misfolded protein but to prevent its synthesis by targeting the TTR mRNA.[7][9] This is achieved through a mechanism that co-opts the cell's own machinery, specifically the nuclear and cytoplasmic enzyme RNase H1, to cleave and degrade the TTR mRNA before it can be translated into protein.[2][7][10]

Core Mechanism: this compound and RNase H1-Mediated TTR mRNA Degradation

This compound is a second-generation 2'-O-(2-methoxyethyl) (2'-MOE) modified antisense oligonucleotide.[1][6] Structurally, it is a "gapmer," consisting of a central block of deoxynucleotides (the "gap") flanked by 2'-MOE-modified ribonucleotides (the "wings").[6][7][11] This specific chemical design is critical to its function and stability.

The mechanism proceeds through the following steps:

-

Cellular Uptake and Nuclear Targeting: Following subcutaneous administration, this compound is distributed to tissues, with the highest concentrations observed in the liver, the primary site of TTR production.[7][8] It enters hepatocytes and is transported to the nucleus.

-

Hybridization to TTR mRNA: Within the nucleus, this compound binds with high specificity to a complementary sequence in the 3' untranslated region (3'-UTR) of the TTR mRNA.[6][7][9] This binding follows Watson-Crick base pairing rules.[2][7] Because the target sequence is in a non-coding region where no known mutations exist, this compound is effective against both mutant and wild-type TTR mRNA.[2][7][10]

-

Formation of a DNA-RNA Heteroduplex: The binding of the DNA-like "gap" of this compound to the TTR mRNA forms a DNA-RNA hybrid duplex structure.[7]

-

Recruitment and Activation of RNase H1: The DNA-RNA heteroduplex is a specific substrate for the endogenous enzyme RNase H1, which is present in both the nucleus and cytoplasm.[7][10][12][13][14] RNase H1 recognizes this structure and is recruited to the site.

-

Cleavage of TTR mRNA: RNase H1 selectively cleaves the phosphodiester backbone of the RNA strand within the heteroduplex, leaving the this compound ASO intact.[15][16]

-

mRNA Degradation and Protein Reduction: The cleaved TTR mRNA is now susceptible to further degradation by cellular exonucleases.[16] This destruction of the mRNA template prevents its translation into TTR protein by ribosomes.[1][2] The ultimate result is a significant reduction in the circulating levels of both mutant and wild-type TTR protein, thereby slowing the deposition of amyloid fibrils and halting disease progression.[2][8]

Caption: this compound binds TTR mRNA, recruiting RNase H1 for cleavage and subsequent degradation.

Quantitative Data on this compound Efficacy

Clinical and preclinical studies have quantified the potent effect of this compound on TTR levels and clinical outcomes. The Phase 3 NEURO-TTR trial provides the most robust clinical data.[17][18][19]

Table 1: Reduction in Serum TTR Protein Levels

| Study Population | Treatment | Duration | Mean TTR Reduction from Baseline | Median Nadir TTR Reduction | Citation(s) |

| Healthy Volunteers | This compound 300 mg weekly | 4 Weeks | 77% | N/A | [1] |

| hATTR Patients (NEURO-TTR) | This compound 300 mg weekly | 15 Months | ~74% | 79% | [2] |

| ATTR-CM Patients | This compound | 12 Months | 72% | N/A | [2] |

Table 2: Clinical Efficacy from NEURO-TTR Study (15 Months)

| Endpoint | This compound Group | Placebo Group | Difference (this compound - Placebo) | p-value | Citation(s) |

| mNIS+7 Score | Improvement/Stabilization | Worsening | -19.7 points | <0.001 | [17] |

| Norfolk QoL-DN Score | Improvement/Stabilization | Worsening | -11.7 points | <0.001 | [17] |

| SF-36 Health Survey | Benefit | Deterioration | 3.59 points | 0.006 |

-

mNIS+7 (modified Neuropathy Impairment Score +7): A composite measure of neurologic impairment; lower scores indicate better function.[17]

-

Norfolk QoL-DN (Quality of Life–Diabetic Neuropathy): A patient-reported questionnaire; lower scores indicate better quality of life.[17]

Table 3: Preclinical Efficacy in Animal Models

| Animal Model | Treatment | TTR mRNA Reduction (Liver) | Plasma TTR Protein Reduction | Citation(s) |

| Mice | High-dose this compound | >90% | >90% | [7] |

| Monkeys | This compound | ~90% | ~80% | [7] |

Key Experimental Protocols

Verifying the RNase H1-dependent mechanism and quantifying the efficacy of ASOs like this compound involves a series of standardized molecular biology techniques.

This protocol measures the amount of target mRNA in a sample, providing a direct assessment of ASO activity.

-

RNA Extraction:

-

Harvest cells (e.g., primary hepatocytes or a relevant cell line) treated with this compound or a control oligonucleotide.

-

Isolate total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and a mix of oligo(dT) and random hexamer primers.

-

Incubate the reaction according to the enzyme's protocol (e.g., 65°C for 5 min, then 50°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for TTR mRNA, and a fluorescent dye-based detection chemistry (e.g., SYBR Green or a TaqMan probe).

-

Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[20]

-

Run the reaction in a qPCR instrument with a standard thermal cycling profile (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Analyze the resulting amplification data. Calculate the change in TTR mRNA expression relative to the control-treated samples and normalized to the housekeeping gene using the ΔΔCt method.

-

Caption: Workflow for assessing ASO efficacy from cell treatment to quantitative analysis.

This biochemical assay directly demonstrates that an ASO can guide RNase H1 to cleave a target RNA sequence.

-

Substrate Preparation:

-

Synthesize a short RNA oligonucleotide representing the target sequence within the TTR mRNA. This RNA is typically labeled with a fluorescent dye (e.g., FAM) on one end.

-

Synthesize the corresponding DNA ASO (this compound sequence).

-

Anneal the fluorescently labeled RNA and the ASO in an appropriate buffer (e.g., 20 mM Tris-HCl, 20 mM KCl) by heating to 95°C for 2 minutes and then slowly cooling to room temperature to form the DNA-RNA heteroduplex substrate.[21][22]

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the annealed DNA-RNA substrate, reaction buffer (e.g., 20 mM Tris-HCl, 2 mM MgCl₂, 0.1 mM EDTA), and purified recombinant human RNase H1 enzyme.[22][23]

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).[23] Include a negative control reaction without the RNase H1 enzyme.

-

-

Analysis of Cleavage Products:

-

Stop the reaction by adding an equal volume of a denaturing loading buffer (e.g., formamide with EDTA).[22]

-

Separate the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the fluorescently labeled RNA fragments using a gel imaging system. A successful cleavage event will be indicated by the appearance of a smaller, faster-migrating band corresponding to the cleaved RNA fragment in the lane containing RNase H1, which will be absent in the negative control lane.[24]

-

Effective screening of ASOs requires careful experimental design to ensure results are robust and reproducible.[25][26]

-

Controls: A minimal set of controls is essential.[25]

-

On-Target ASOs: Use at least two different ASOs targeting distinct sites on the TTR mRNA to ensure the observed effect is not sequence-specific artifact.[25]

-

Negative Controls: Include a mismatch control (same sequence as the lead ASO with 3-4 base mismatches) and a scrambled control (same base composition but in a random order).[25][26] These controls help differentiate sequence-specific antisense activity from non-specific effects.

-

-

Dose-Response: Perform titrations of the ASO to generate a dose-response curve and determine the effective concentration (EC₅₀).[25][26]

-

Delivery Method: For cell culture experiments, ASOs can be delivered via "gymnotic" uptake (free uptake without transfection reagents) or by using transfection reagents to enhance delivery. The chosen method should be optimized to maximize uptake while minimizing cytotoxicity.[20]

-

Readouts: Measure both target mRNA levels (via RT-qPCR) and protein levels (via ELISA or Western blot) to confirm that mRNA knockdown translates to a reduction in protein.[25]

Conclusion

The therapeutic efficacy of this compound is fundamentally dependent on the activity of the endogenous enzyme RNase H1. By acting as a high-specificity guide, this compound directs RNase H1 to cleave TTR mRNA, thereby preventing the synthesis of the disease-causing TTR protein. This mechanism of action, validated through extensive preclinical and clinical research, represents a powerful strategy for gene silencing and has established a new standard of care for patients suffering from the polyneuropathy of hATTR. The protocols and data presented in this guide provide a technical foundation for researchers and professionals working to develop and understand the next generation of antisense therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tegsedi (this compound): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. tandfonline.com [tandfonline.com]

- 10. What is the mechanism of this compound sodium? [synapse.patsnap.com]

- 11. This compound (Tegsedi) | Oligowiki [oligowizard.com]

- 12. rnase-h1-dependent-antisense-oligonucleotides-are-robustly-active-in-directing-rna-cleavage-in-both-the-cytoplasm-and-the-nucleus - Ask this paper | Bohrium [bohrium.com]

- 13. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. researchgate.net [researchgate.net]

- 18. Early Data on Long-term Impact of this compound on Quality-of-Life in Patients with Hereditary Transthyretin Amyloidosis Polyneuropathy: Open-Label Extension of NEURO-TTR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. trilinkbiotech.com [trilinkbiotech.com]

- 20. ncardia.com [ncardia.com]

- 21. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]

- 22. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 23. neb.com [neb.com]

- 24. researchgate.net [researchgate.net]

- 25. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

Inotersen (IONIS-TTRRx): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inotersen (formerly IONIS-TTRRx), marketed as Tegsedi®, is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) that represents a significant advancement in the treatment of hereditary transthyretin-mediated amyloidosis (hATTR) with polyneuropathy. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and pivotal clinical studies that established its efficacy and safety profile, leading to its regulatory approval. This document includes comprehensive data from the Phase 3 NEURO-TTR trial, detailed experimental methodologies, and visualizations of key pathways and processes to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to Hereditary Transthyretin-Mediated Amyloidosis (hATTR)

Hereditary transthyretin-mediated amyloidosis is a rare, progressive, and fatal autosomal dominant disorder caused by mutations in the transthyretin (TTR) gene.[1][2] The TTR protein, primarily synthesized in the liver, functions as a transporter for thyroxine and retinol (vitamin A). Mutations in the TTR gene lead to the production of unstable TTR proteins that misfold and aggregate into amyloid fibrils.[3] These amyloid deposits accumulate in various tissues and organs, including the peripheral nerves, heart, gastrointestinal tract, and kidneys, leading to a multisystemic disease.[1][3] The clinical presentation of hATTR is heterogeneous and can include progressive sensorimotor and autonomic neuropathy, cardiomyopathy, and nephropathy.[1][3]

Discovery and Preclinical Development of this compound

The development of this compound was driven by the need for a therapeutic agent that could suppress the production of the pathogenic TTR protein. Ionis Pharmaceuticals utilized its proprietary antisense technology to design a drug that could specifically target the messenger RNA (mRNA) of the human TTR gene.[4]

Lead Optimization and Chemical Modification

This compound is a 20-nucleotide antisense oligonucleotide with a 2'-O-(2-methoxyethyl) (2'-MOE) modification.[4] This chemical modification enhances the binding affinity and stability of the ASO, increases its resistance to nuclease degradation, and improves its pharmacokinetic and pharmacodynamic properties.[5] The specific sequence of this compound was optimized to bind to a highly conserved region in the 3' untranslated region (3'-UTR) of the human TTR mRNA, ensuring that it targets both wild-type and all known mutant forms of the TTR protein.[6]

Preclinical Pharmacology and Toxicology

Preclinical studies were conducted in various models to assess the pharmacology, pharmacokinetics, and toxicology of this compound.

-

In Vitro Studies : this compound demonstrated potent and dose-dependent reduction of TTR mRNA levels in human hepatocyte cell lines (HepG2) and primary hepatocytes.[5]

-

In Vivo Studies :

-

Transgenic Mice : In human TTR transgenic mouse models, administration of this compound resulted in a significant, dose-dependent reduction in hepatic TTR mRNA and circulating TTR protein levels.[5]

-

Cynomolgus Monkeys : Studies in cynomolgus monkeys, a species in which this compound is pharmacologically active, also demonstrated robust and sustained reductions in liver TTR mRNA and plasma TTR protein concentrations following subcutaneous administration.[5][7]

-

-

Toxicology : The primary toxicity observed in preclinical studies was related to the accumulation of the ASO in the kidney's proximal tubule cells, a known class effect for ASOs.[7] This led to proteinuria in some animal models.[8] A comprehensive toxicology program, including chronic toxicity studies in mice, rats, and monkeys, was conducted to support clinical development.[7] No drug-related tumors were observed in a 6-month carcinogenicity study in transgenic rasH2 mice.[7]

Mechanism of Action

This compound employs an antisense mechanism to inhibit the production of the TTR protein.[9] Upon subcutaneous administration, this compound distributes to the liver, where it enters hepatocytes.[10] Inside the hepatocyte nucleus, this compound binds with high specificity to the target TTR mRNA sequence.[6][10] This binding creates an RNA-DNA heteroduplex, which is a substrate for the endogenous enzyme Ribonuclease H1 (RNase H1).[4][11] RNase H1 then cleaves the TTR mRNA strand of the heteroduplex, leading to its degradation.[11] By destroying the TTR mRNA, this compound prevents its translation into both mutant and wild-type TTR protein, thereby reducing the circulating levels of the protein and mitigating the formation of amyloid deposits.[9][10]

Figure 1: Mechanism of action of this compound in hepatocytes.

Clinical Development

The clinical development program for this compound was designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy in reducing TTR protein levels and ameliorating the signs and symptoms of hATTR with polyneuropathy.

Phase 1 Studies

Phase 1 studies in healthy volunteers evaluated single and multiple ascending doses of this compound.[5] These studies established the pharmacokinetic and pharmacodynamic profile of the drug, demonstrating dose-dependent reductions in serum TTR levels. The safety profile was acceptable to proceed to patient studies.[5]

Phase 3 NEURO-TTR Study (NCT01737398)

The pivotal clinical trial for this compound was the NEURO-TTR study, a Phase 3, randomized, double-blind, placebo-controlled, international study conducted in 172 patients with hATTR with polyneuropathy.[12]

-

Patient Population : Eligible patients were adults (18-82 years) with a diagnosis of Stage 1 (ambulatory without assistance) or Stage 2 (ambulatory with assistance) hATTR with polyneuropathy, a Neuropathy Impairment Score (NIS) between 10 and 130, and a confirmed TTR mutation.[13][14]

-

Randomization and Treatment : Patients were randomized in a 2:1 ratio to receive either 300 mg of this compound or placebo via subcutaneous injection once weekly for 65 weeks.[13]

-

Primary Endpoints : The co-primary efficacy endpoints were the change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score.[12]

-

Key Secondary Endpoints : Key secondary endpoints included changes in the Short Form-36 (SF-36) Health Survey physical component summary score and assessments of cardiac function in a subset of patients with cardiomyopathy.[15]

Figure 2: Workflow of the Phase 3 NEURO-TTR clinical trial.

-

Modified Neuropathy Impairment Score +7 (mNIS+7) : The mNIS+7 is a composite measure of neurologic impairment specifically adapted for hATTR trials.[16][17] It includes assessments of muscle weakness, sensory function, reflexes, and autonomic function. The "+7" refers to seven neurophysiological tests: five nerve conduction studies (amplitudes of ulnar, fibular, and tibial compound muscle action potentials, and ulnar and sural sensory nerve action potentials), quantitative sensory testing (QST) for touch-pressure and heat-pain, and heart rate response to deep breathing (HRDB).[18][19] Scores range from -22.32 to 346.3, with higher scores indicating greater impairment.[16][20] A change of 2 points is considered clinically meaningful.[21]

-

Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) : The Norfolk QoL-DN is a 35-item patient-reported questionnaire that assesses the impact of neuropathy on quality of life.[15][22] It covers five domains: physical functioning/large-fiber neuropathy, activities of daily living, symptoms, small-fiber neuropathy, and autonomic neuropathy.[23][24] Total scores range from -4 to 136, with higher scores indicating a worse quality of life.[20]

The NEURO-TTR study enrolled a diverse patient population in terms of age, TTR mutation, and disease severity.[9]

| Characteristic | This compound (n=112) | Placebo (n=60) |

| Mean Age (years) | 59.2 | 59.9 |

| Male (%) | 68.8 | 70.0 |

| Mean Disease Duration (years) | 5.3 | 5.3 |

| TTR Mutation | ||

| Val30Met (%) | 52.7 | 50.0 |

| Non-Val30Met (%) | 47.3 | 50.0 |

| Disease Stage | ||

| Stage 1 (%) | 67.0 | 68.3 |

| Stage 2 (%) | 33.0 | 31.7 |

| Cardiomyopathy (%) | 62.5 | 61.7 |

| Mean mNIS+7 Score | 79.2 | 74.8 |

| Mean Norfolk QoL-DN Score | 48.2 | 48.7 |

| Data sourced from Benson et al., 2018 and other publications on the NEURO-TTR trial.[9][13] |

The NEURO-TTR study met both of its co-primary endpoints, demonstrating a statistically significant benefit of this compound over placebo.[12]

| Endpoint | This compound | Placebo | Treatment Difference (95% CI) | p-value |

| Change from Baseline in mNIS+7 at Week 66 | +5.8 | +25.5 | -19.7 (-26.4 to -13.0) | <0.0001 |

| Change from Baseline in Norfolk QoL-DN at Week 66 | +0.99 | +12.67 | -11.7 (-18.3 to -5.1) | 0.0006 |

| Data represents least-squares mean change from baseline. Sourced from Benson et al., 2018 and other publications on the NEURO-TTR trial.[23] |

Subgroup analyses showed that the benefits of this compound were observed regardless of disease stage (Stage 1 or 2), TTR mutation type (V30M or non-V30M), or the presence of cardiomyopathy.[1]

The most common adverse events in the this compound group were injection site reactions, nausea, headache, fatigue, and pyrexia.[13] The key safety concerns identified during the trial were thrombocytopenia and glomerulonephritis.[25]

-

Thrombocytopenia : Three serious adverse events of severe thrombocytopenia (platelet count <25 x 10⁹/L) were observed, including one fatal intracranial hemorrhage.[25]

-

Glomerulonephritis : Three cases of glomerulonephritis were reported in the this compound group.[25]

In response to these events, an enhanced safety monitoring protocol was implemented during the study.[3] This protocol included more frequent monitoring of platelet counts and renal function.[3][6]

| Monitoring Parameter | Frequency | Action |

| Platelet Count | Weekly | Dose interruption if <100 x 10⁹/L. More frequent monitoring and potential corticosteroid treatment for further declines.[26] |

| Urine Protein to Creatinine Ratio (UPCR) | Every 2 weeks | Dose hold if ≥1000 mg/g.[26] |

| Estimated Glomerular Filtration Rate (eGFR) | Every 2 weeks | Dose hold if <45 mL/min/1.73 m².[26] |